![molecular formula C19H20N4O2 B2968806 4-ethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 2097902-48-0](/img/structure/B2968806.png)
4-ethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound provides valuable information about its physical and chemical properties. Unfortunately, the specific molecular structure analysis for “4-ethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide” is not available .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. Unfortunately, the specific physical and chemical properties for “this compound” are not available .Applications De Recherche Scientifique
Heterocyclic Synthesis and Biological Activity
- Heterocyclic compounds, including pyrazole, isoxazole, and pyrimidine derivatives, have been synthesized for exploring their potential biological activities. The reactivity towards nitrogen nucleophiles of similar compounds has been investigated, showing the versatility in synthesizing a wide range of heterocycles with potential applications in medicinal chemistry (Mohareb et al., 2004).
Anticancer Activity
- Novel benzamide derivatives bearing the pyrazole or indazole nucleus have been synthesized and evaluated for their biological activity. Preliminary tests showed significant antiproliferative activity against human lung carcinoma cells, indicating the potential of these compounds in cancer therapy (Raffa et al., 2019).
Antiviral Activity
- Benzamide-based 5-aminopyrazoles and their fused heterocycles were synthesized and tested in vitro for their anti-influenza A virus (subtype H5N1) activity. Several compounds showed significant antiviral activities, highlighting the therapeutic potential of these compounds against bird flu influenza (Hebishy et al., 2020).
Antituberculosis Activity
- Thiazole-aminopiperidine hybrid analogs were designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis. One compound, in particular, showed promising activity in in vitro assays, suggesting its potential as a novel therapeutic agent for tuberculosis (Jeankumar et al., 2013).
Synthesis and Characterization
- Liquid crystalline compounds have been synthesized and characterized, showing potential applications in materials science and drug delivery systems. The synthesis approach and the morphological structure of these compounds offer insights into the development of new materials (Qingjun, 2007).
Mécanisme D'action
Target of Action
The primary target of 4-ethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide is the chemokine (C-X-C motif) receptor 3 (CXCR3) . This receptor plays a crucial role in the immune response, particularly in the migration and activation of immune cells .
Mode of Action
This compound acts as a potent and selective antagonist of CXCR3 . By binding to this receptor, it prevents the interaction of the receptor with its natural ligands, thereby inhibiting the downstream signaling pathways that lead to immune cell activation and migration .
Biochemical Pathways
The action of this compound affects the CXCR3 signaling pathway . This pathway is involved in various immune responses, including the recruitment of immune cells to sites of inflammation. By inhibiting CXCR3, the compound can modulate these immune responses .
Pharmacokinetics
The pharmacokinetics of this compound are dose- and time-dependent . The compound is metabolized by CYP3A, resulting in the formation of two primary metabolites . These metabolites, in turn, undergo further metabolism by CYP3A . This biotransformation process impacts the bioavailability of the compound .
Result of Action
The antagonistic action of this compound on CXCR3 leads to a modulation of the immune response . Specifically, it can inhibit the migration and activation of immune cells, potentially reducing inflammation and other immune-related symptoms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds that induce or inhibit CYP3A can affect the metabolism and hence the pharmacokinetics of the compound . Furthermore, factors such as pH and temperature can impact the stability of the compound .
Safety and Hazards
Propriétés
IUPAC Name |
4-ethoxy-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-2-25-18-7-5-15(6-8-18)19(24)21-10-11-23-14-17(13-22-23)16-4-3-9-20-12-16/h3-9,12-14H,2,10-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAECYAOSNHALTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(methylsulfanyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide](/img/structure/B2968726.png)
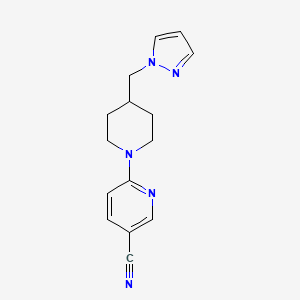


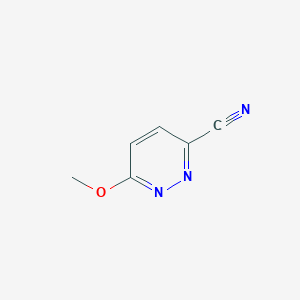
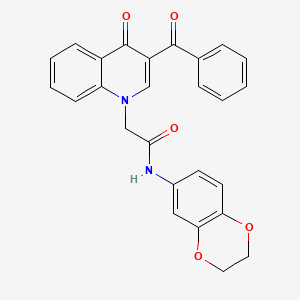
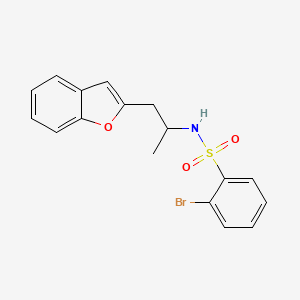
![9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2968733.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-phenoxyphenyl)amino)formamide](/img/structure/B2968735.png)

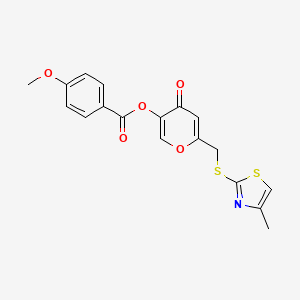
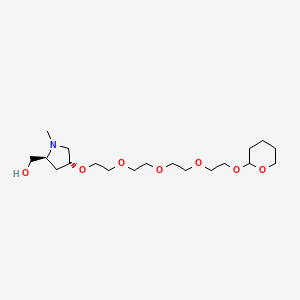
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2968744.png)
